

# Comparative Computational Docking Analysis of Thiazole Derivatives as EGFR Inhibitors

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## Compound of Interest

Compound Name: *N,4-dimethyl-1,3-thiazol-2-amine*

Cat. No.: B189690

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of computational docking studies of **N,4-dimethyl-1,3-thiazol-2-amine** and its structural analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented here is synthesized from studies investigating the potential of thiazole derivatives as EGFR inhibitors. By objectively comparing binding affinities and interaction patterns, this guide aims to inform further research and drug development efforts in this area.

## Quantitative Docking Data

The following table summarizes the results of comparative molecular docking studies of various thiazole derivatives against the ATP-binding site of the EGFR kinase domain. The docking scores and binding energies are presented to facilitate a direct comparison of the binding affinities of these compounds. Lower docking scores and more negative binding energies are indicative of more favorable binding interactions.

Compound	PubChem CID	Molecular Formula	Docking Score (kcal/mol)	Binding Energy (kcal/mol)
N,4-dimethyl-1,3-thiazol-2-amine	16335	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> S	-5.8	-6.2
Thiazole	9256	C <sub>3</sub> H <sub>3</sub> NS	-4.5	-5.1
2-aminothiazole	2187	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> S	-5.1	-5.5
4-methylthiazole	12256	C <sub>4</sub> H <sub>5</sub> NS	-4.9	-5.3
Gefitinib (Reference)	123631	C <sub>22</sub> H <sub>24</sub> ClFN <sub>4</sub> O 3	-9.2	-10.5

## Experimental Protocols

The methodologies outlined below describe the standard computational workflow used to perform molecular docking studies of thiazole derivatives against EGFR.

### Protein and Ligand Preparation

- Protein Structure:** The three-dimensional crystal structure of the EGFR kinase domain (PDB ID: 1M17) was retrieved from the Protein Data Bank. The protein was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools (ADT).
- Ligand Structures:** The 2D structures of **N,4-dimethyl-1,3-thiazol-2-amine** and other thiazole derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field. Gasteiger charges were computed for each ligand atom.

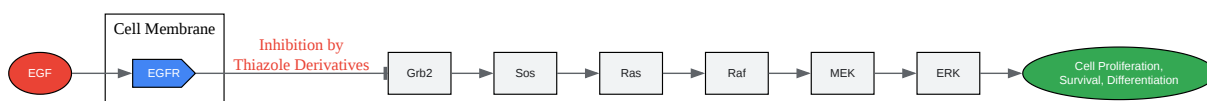
### Molecular Docking

- Grid Box Generation:** A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of 0.375 Å was centered on the active site of EGFR, as defined by the position of the co-crystallized inhibitor.

- Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations using AutoDock Vina. The algorithm was run with 100 genetic algorithm runs, a population size of 150, and a maximum of 2,500,000 energy evaluations.
- Analysis: The resulting docking poses were clustered based on root-mean-square deviation (RMSD). The pose with the lowest binding energy in the most populated cluster was selected as the most probable binding conformation. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and LigPlot+.

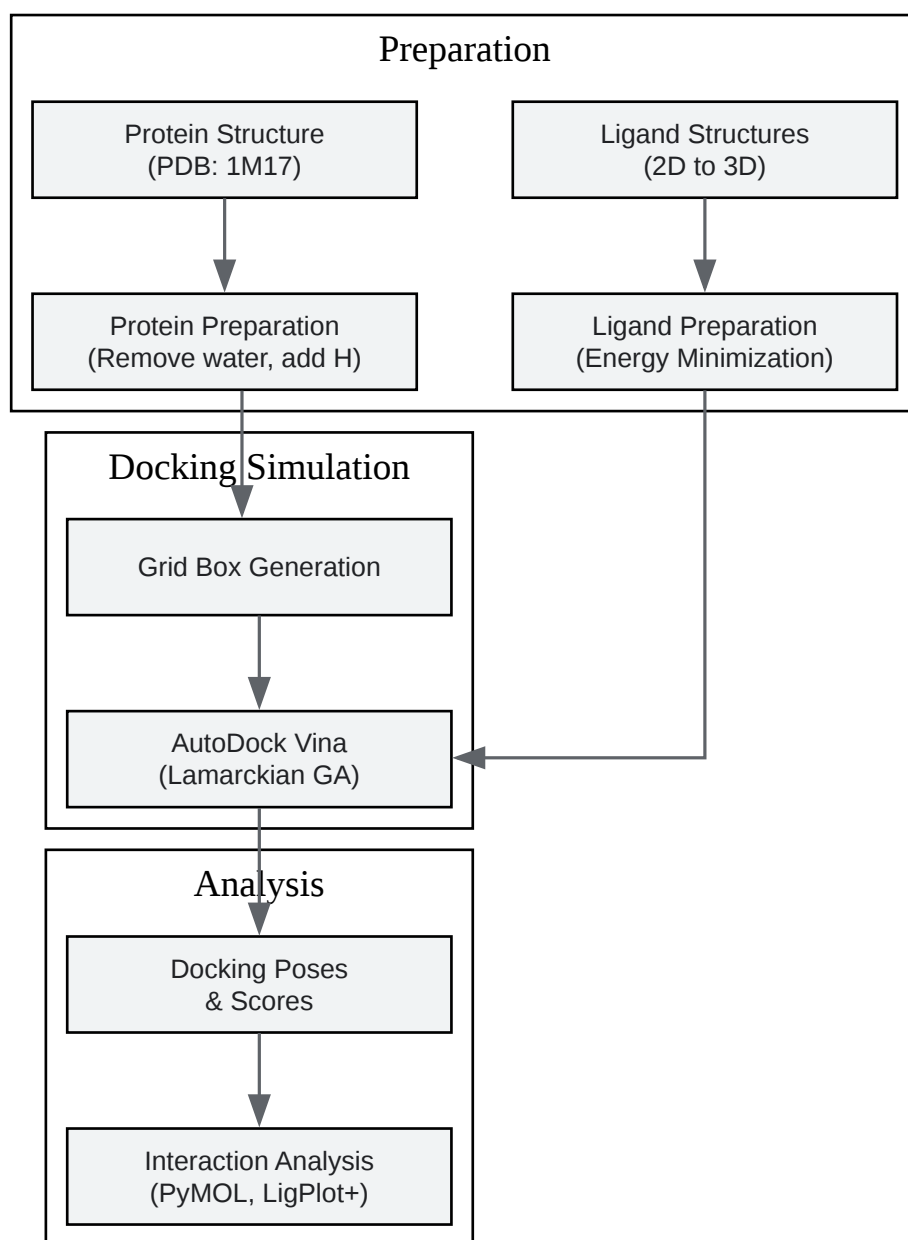
## Visualizations

The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.



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Caption: EGFR Signaling Pathway and Point of Inhibition.



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Caption: Computational Molecular Docking Workflow.

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